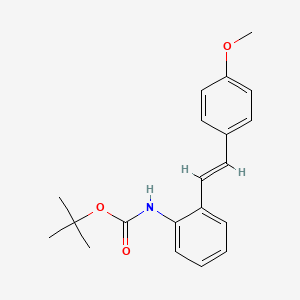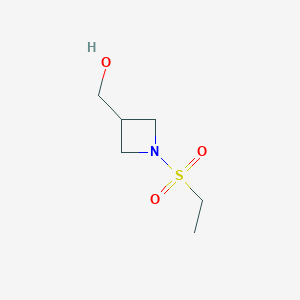
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzene ring, with an acetonitrile group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoro-3,5-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like ammonium chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit or activate specific enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy groups can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, which may result in different reactivity and biological activity.
2-(2,4-Difluorophenyl)acetonitrile: Lacks methoxy groups, affecting its solubility and interaction with biological targets.
2-(2,4-Dimethoxyphenyl)acetonitrile: Lacks fluorine atoms, leading to different chemical and biological properties.
Uniqueness
2-(2,4-Difluoro-3,5-dimethoxyphenyl)acetonitrile is unique due to the combination of fluorine and methoxy substituents, which confer distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, while the methoxy groups can improve its solubility and metabolic profile.
This compound’s unique structure makes it a valuable tool in various fields of research and industry, offering opportunities for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
2-(2,4-difluoro-3,5-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H9F2NO2/c1-14-7-5-6(3-4-13)8(11)10(15-2)9(7)12/h5H,3H2,1-2H3 |
InChI Key |
PKONMIRRLQTYHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)CC#N)F)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


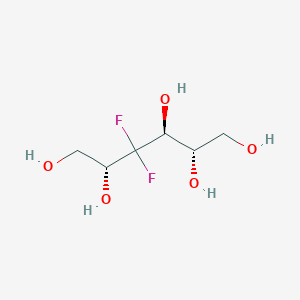
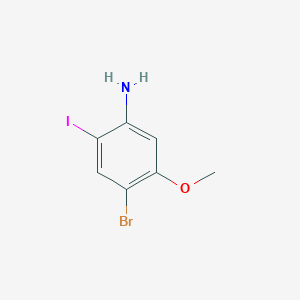
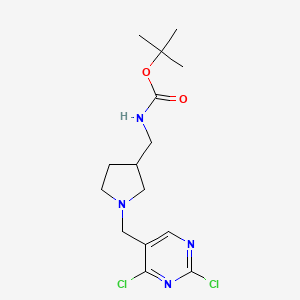
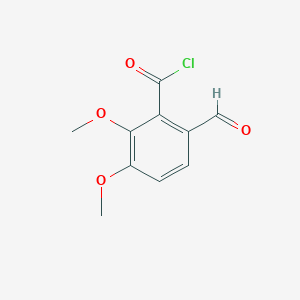
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
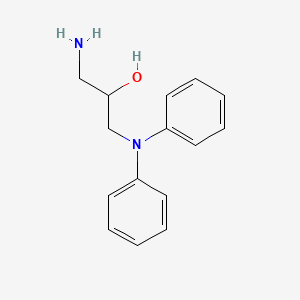
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)


![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
